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Compound of Interest

3-Amino-5-fluoro-4-
Compound Name:

hydroxybenzoic acid
CAS No.: 1025127-44-9

Cat. No.: B1374392

Get Quote

\ J

CAS Number: 1025127-44-9 Molecular Formula: C7HeFNOs Molecular Weight: 171.13 g/mol
[1]

Executive Summary

3-Amino-5-fluoro-4-hydroxybenzoic acid is a high-value fluorinated building block used
primarily in the synthesis of heterocyclic pharmaceutical agents. Structurally, it combines a
benzoic acid moiety with an ortho-amino phenol core, flanked by a fluorine atom. This unique
substitution pattern imparts specific electronic and steric properties:

o Fluorine Effect: The C5-fluorine atom lowers the pKa of the adjacent phenolic hydroxyl group
via inductive withdrawal (

effect), enhancing metabolic stability and altering hydrogen-bond donor capabilities
compared to the non-fluorinated analog (3-amino-4-hydroxybenzoic acid).

o Heterocyclic Precursor: The ortho-amino hydroxyl motif is the canonical precursor for
benzoxazoles, a privileged scaffold in kinase inhibitors and GPCR modulators (e.g., 5-HT5A
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receptor antagonists).

o Zwitterionic Nature: The compound exists as a zwitterion at physiological pH, influencing its
solubility profile and handling requirements.

Physicochemical Profile

The strategic placement of fluorine modulates the acidity and lipophilicity of the scaffold.

Property Value | Description Note

i ) Oxidizes slowly upon air
Appearance Off-white to grey/brown solid
exposure.

. . Typical for zwitterionic amino
Melting Point >250 °C (Decomposes) "
acids.

) ) Low solubility in water/organic
. DMSO, Dilute Acid (HCI),
Solubility ] solvents at neutral pH
Dilute Base (NaOH) ] )
(Isoelectric point).

Predicted; lowered by F-

pKa (Acid) ~2.5 (COOH) o
substitution.
o Predicted; F-substitution
pKa (Base) ~3.5 - 4.0 (Anilinium) o )
reduces basicity of amine.
Predicted; more acidic than
pKa (Phenol) ~8.5 phenol (pKa 10) due to F and
COOH.
LogP ~0.5-0.9 Moderate lipophilicity.

Zwitterionic Equilibrium

At neutral pH, the molecule exists primarily in a zwitterionic state (COO~ / NHs*), which
dictates its low solubility in non-polar solvents.
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Figure 1: pH-dependent ionization states of 3-Amino-5-fluoro-4-hydroxybenzoic acid.

Synthetic Methodology

The synthesis of 3-amino-5-fluoro-4-hydroxybenzoic acid is typically achieved via the
nitration of 3-fluoro-4-hydroxybenzoic acid followed by reduction. This route leverages the
directing effects of the hydroxyl group to install the nitrogen at the 5-position (meta to the
fluorine, ortho to the hydroxyl).

Step 1: Regioselective Nitration

Precursor: 3-Fluoro-4-hydroxybenzoic acid (CAS 350-29-8). Reagents: Fuming Nitric Acid (

), Concentrated Sulfuric Acid (
).[2] Mechanism: Electrophilic Aromatic Substitution (

). The -OH group is a strong ortho, para-director. The -COOH is a meta-director. The -F is a
weak ortho, para-director. The position ortho to the -OH and meta to the -COOH (C5) is the
most activated site.

Protocol:

e Dissolve 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in conc.
at -5 °C.[2]

e Dropwise add fuming

(1.05 eq) maintaining temperature < 0 °C.

e Stir for 1-2 hours, allowing the mixture to warm to room temperature.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1374392/docs?utm_src=pdf-body-img#3-amino-5-fluoro-4-hydroxybenzoic-acid-technical-profile-synthetic-guide
https://www.benchchem.com/product/b1374392/docs?utm_src=pdf-body#3-amino-5-fluoro-4-hydroxybenzoic-acid-technical-profile-synthetic-guide
https://www.benchchem.com/product/b1374392/docs?utm_src=pdf-body#3-amino-5-fluoro-4-hydroxybenzoic-acid-technical-profile-synthetic-guide
https://patentimages.storage.googleapis.com/c1/7e/c2/ade948b0b69c47/EP2119704A1.pdf
https://patentimages.storage.googleapis.com/c1/7e/c2/ade948b0b69c47/EP2119704A1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1374392?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Pour onto crushed ice. The product, 3-fluoro-4-hydroxy-5-nitrobenzoic acid, precipitates as a
yellow solid.

« Filter, wash with cold water, and dry.
Step 2: Nitro Reduction
Reagents: Hydrogen (

), Palladium on Carbon (Pd/C) OR Tin(Il) Chloride (

).[3] Protocol (Catalytic Hydrogenation):

Dissolve the nitro intermediate in Methanol or Ethanol.

e Add 10% Pd/C (5-10 wt%).

e Stir under

atmosphere (balloon pressure or 1-3 bar) at RT for 4-12 hours.

« Filter through Celite to remove catalyst.

» Concentrate filtrate.[3] The product may crystallize upon cooling or require precipitation by
pH adjustment to the isoelectric point.

HNO3, H2S504 H2, Pd/C
-5°Cto RT MeOH
S'F'é‘g:;:;h;’g;oxy' (Nitration) | 3-Fluoro-4-hydroxy- | (Reduction) 4hSydArrg)'(r;/%jnfz'gg‘;CI ;
(CAS 350-29-8) ST APLRIE (CAS 1025127-44-9)
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Figure 2: Synthetic route from commercially available precursors.

Reactivity & Derivatization[5]

This scaffold is a "chemical chameleon," offering three distinct points of attachment for
medicinal chemistry campaigns.
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A. Benzoxazole Formation (Key Application)

The ortho-amino phenol motif is the primary precursor for benzoxazoles.
e Reaction: Condensation with carboxylic acids, aldehydes, or orthoesters.
» Condition: Heating with polyphosphoric acid (PPA) or trimethylsilyl polyphosphate (PPSE).

 Utility: Access to fluorinated benzoxazole-5-carboxylic acids, which are bioisosteres of
indole-5-carboxylic acids.

B. Amide Coupling

The C1-Carboxylic acid can be coupled to amines to form amides.
o Challenge: The unprotected aniline and phenol can interfere.

e Solution: Transient protection (e.g., as a methyl ester or acetonide) is often required before
activating the carboxylic acid.

C. Sandmeyer-Type Transformations

The amino group can be converted to other halides (ClI, Br, ) or a nitrile via diazonium salts,
allowing for the synthesis of 3,5-difluoro or 3-chloro-5-fluoro derivatives.

3-Amino-5-fluoro-
4-hydroxybenzoic acid

NaNO2 / HX
(Sandmeyer)

R-COOH / PPA [R-NH2 / HATU
(Cyclization) |(C1-Coupling)

Fluorobenzoxazole Amide/Ester Diazonium
Derivatives Linkages Substitution

Click to download full resolution via product page

Figure 3: Divergent synthesis pathways from the core scaffold.

Medicinal Chemistry Applications
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5-HT5A Receptor Modulators

Patent literature identifies this scaffold as a key intermediate in the synthesis of tricyclic
guanidine derivatives targeting the 5-HT5A receptor [1]. The fluorine atom at the 5-position is
critical for:

o Metabolic Stability: Blocking the metabolically labile position ortho to the phenol.

» Binding Affinity: Modulating the pKa of the phenol to optimize interactions with receptor
residues (e.g., serine or threonine side chains).

Antibacterial Agents

Similar fluoro-hydroxy-amino benzoic acid scaffolds are used in the synthesis of
fluoroquinolones and ansamycin antibiotics. The 3-amino-5-fluoro-4-hydroxy moiety serves as
a mimetic of the naturally occurring 3-amino-5-hydroxybenzoic acid (AHBA) starter unit,
potentially yielding novel "fluoro-ansamycins" with altered potency profiles.

Handling & Safety

o Hazard Classification: Irritant (Skin, Eye, Respiratory).

o Storage: Hygroscopic and light-sensitive. Store under inert atmosphere (Argon/Nitrogen) at
2-8 °C.

 Stability: The amino-phenol moiety is susceptible to oxidation (browning) over time. Re-
purification via recrystallization from acidic water/methanol is recommended if the solid
darkens.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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